molecular formula C13H12 B14435317 2-Ethenyl-3-methylnaphthalene CAS No. 76293-32-8

2-Ethenyl-3-methylnaphthalene

Cat. No.: B14435317
CAS No.: 76293-32-8
M. Wt: 168.23 g/mol
InChI Key: CMXSWRSSTPMRKT-UHFFFAOYSA-N
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Description

2-Ethenyl-3-methylnaphthalene is a polycyclic aromatic hydrocarbon (PAH) of interest in advanced materials and chemical synthesis research. PAHs with alkyl and ethenyl substituents are valuable precursors in polymer science; for instance, 2-vinylnaphthalene is known to form homopolymers, suggesting potential applications for this analog in creating novel polymeric materials and functionalized nanostructures . This compound is also relevant for environmental and toxicological studies. Substituted naphthalenes like methylnaphthalenes are ubiquitous environmental contaminants found in crude oil, coal tar, and combustion emissions, and they undergo atmospheric reactions to form other derivatives . Research into alkylnaphthalenes shows they can cause specific toxicological effects, such as glutathione depletion in the lung and alveolar proteinosis in animal studies, providing a basis for investigating the safety profile of related compounds . Furthermore, the dealkylation of alkylated PAHs is a key process in the enrichment of pure aromatic hydrocarbons from complex mixtures like coal tar, positioning this compound as a potential subject of study in catalytic reaction mechanisms and chemical separation technologies . This product is intended for research purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

76293-32-8

Molecular Formula

C13H12

Molecular Weight

168.23 g/mol

IUPAC Name

2-ethenyl-3-methylnaphthalene

InChI

InChI=1S/C13H12/c1-3-11-9-13-7-5-4-6-12(13)8-10(11)2/h3-9H,1H2,2H3

InChI Key

CMXSWRSSTPMRKT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC=CC=C2C=C1C=C

Origin of Product

United States

Synthetic Methodologies for 2 Ethenyl 3 Methylnaphthalene and Analogous Naphthalene Derivatives

Approaches for the Synthesis of the 2-Ethenyl-3-methylnaphthalene Core Structure

The formation of the 2,3-disubstituted naphthalene (B1677914) core is a key challenge that can be addressed through various synthetic routes. These routes involve either direct functionalization of simpler naphthalene precursors or the systematic assembly of the ring system.

Direct functionalization of readily available methylnaphthalenes represents a common approach to more complex derivatives. Electrophilic aromatic substitution reactions are a traditional method for introducing new substituents. nih.gov However, controlling the regioselectivity of these reactions can be challenging, as the outcome is dictated by the directing effects of the existing functional groups. nih.gov

For instance, Friedel-Crafts reactions can be employed to introduce alkyl or acyl groups onto an aromatic ring. wikipedia.org Starting with a methylnaphthalene, a Friedel-Crafts acylation followed by reduction could introduce an ethyl group. This ethyl group could then be further functionalized to an ethenyl group. However, the position of the incoming electrophile is directed by the methyl group, and achieving the specific 2,3-substitution pattern might require multi-step strategies involving blocking groups or isomerization.

A pertinent example of modifying the naphthalene core involves the isomerization of methylnaphthalene isomers. Large quantities of 1-methylnaphthalene (B46632) are often available as byproducts when 2-methylnaphthalene (B46627) is extracted from alkyl naphthalene sources. bcrec.id Catalytic processes using acid-treated HBEA zeolite have been developed to convert 1-methylnaphthalene into the more valuable 2-methylnaphthalene in high yields. bcrec.id This makes 2-methylnaphthalene a more accessible starting material for subsequent functionalization to introduce a substituent at the 3-position.

Direct C-H alkenylation of naphthalene itself has been demonstrated using rhodium catalysts with an in situ oxidant. researchgate.net This method shows a strong preference for functionalization at the β-position (C2), providing a direct route to 2-alkenylnaphthalenes. researchgate.net Applying such a method to a 3-methylnaphthalene substrate could potentially offer a direct route to the target compound, although the directing effects of the methyl group would need to be considered.

Table 1: Isomerization of 1-Methylnaphthalene to 2-Methylnaphthalene
CatalystReaction Temperature (K)2-Methylnaphthalene Yield (%)Reference
Mixed acids-treated HBEA zeolite62365.84 bcrec.id

Building the naphthalene ring system from simpler precursors allows for the incorporation of substituents in a highly controlled manner. This bottom-up approach avoids the regioselectivity issues often encountered in direct functionalization.

Various annulation strategies have been developed for the regioselective synthesis of polysubstituted naphthalenes. nih.govnih.govresearchgate.net These methods are crucial in the pharmaceutical, medicinal, and agrochemical industries. nih.gov

One powerful method involves the [4+2] cycloaddition (Diels-Alder reaction). A study discloses an efficient synthesis of multisubstituted naphthalenes from 4-hydroxy-2-pyrones and aryne intermediates. rsc.org The 2-pyrones, bearing various substituents, react with a wide range of arynes to provide highly functionalized naphthalenes after a decarboxylative aromatization step. rsc.org This strategy allows for the construction of naphthalenes with diverse substitution patterns, including those with bromo, fluoro, and trifluoromethyl groups. rsc.org

Another approach is the electrophilic cyclization of alkynes. Arene-containing propargylic alcohols can undergo a 6-endo-dig electrophilic cyclization to regioselectively produce a wide variety of substituted naphthalenes under mild conditions. nih.gov This method accommodates various functional groups and has been extended to the synthesis of other fused aromatic systems. nih.gov

Furthermore, acid-catalyzed annulation reactions provide a facile route to substituted naphthalenes. For example, triflic acid can catalyze the reaction between α-aryl carbonyls and arylalkynes at room temperature to form the naphthalene core. researchgate.net This transformation proceeds through an electrophilic attack of the carbonyl on the alkyne followed by benzannulation. researchgate.net

Table 2: Examples of Naphthalene Synthesis via Ring-Closure Reactions
Reaction TypeReactantsKey FeaturesReference
[4+2] Cycloaddition4-hydroxy-2-pyrones and o-silylaryl triflates (aryne precursors)Forms multisubstituted naphthalenes; tolerates various functional groups. rsc.org
Electrophilic CyclizationArene-containing propargylic alcoholsRegioselective, mild reaction conditions. nih.gov
Acid-Catalyzed Annulationα-aryl carbonyls and arylalkynesOccurs at room temperature; regioselective. researchgate.net

Skeletal rearrangements can also serve as a key step in the formation of polycyclic aromatic compounds. While not a direct assembly method in the same vein as cycloaddition, certain rearrangements can construct the naphthalene framework from different cyclic precursors.

For example, the Tiffeneau-Demjanov rearrangement is known for transforming a cyclic ketone into a ring-expanded homologue. msu.edu In a suitable substrate, such a rearrangement could potentially be part of a sequence to form a six-membered ring fused to an existing aromatic ring, thereby constructing the naphthalene skeleton.

Catalytic ring-expansion rearrangements have been developed for the synthesis of substituted naphthalenes. dntb.gov.ua Cationic rearrangements, such as the Wagner-Meerwein rearrangement, are fundamental in the chemistry of terpenes and other polycyclic systems. msu.edu These 1,2-shifts of alkyl groups or hydride ions are driven by the formation of a more stable carbocation. In a specifically designed precursor, a cascade of such rearrangements could lead to the formation of the thermodynamically stable naphthalene aromatic system.

The Fries rearrangement, which involves the conversion of a phenolic ester to a hydroxy aryl ketone, is another classic rearrangement reaction. wikipedia.org While it primarily functionalizes an existing ring, it is a key step in multi-step syntheses of complex aromatic compounds like the Haworth synthesis for polycyclic aromatic hydrocarbons. wikipedia.org

Assembly of the Naphthalene Framework with Incorporated Substituents

Introduction of the Ethenyl Moiety

Once the 2-methyl-3-substituted naphthalene core is established, where the substituent is a suitable precursor, the final step is the formation of the ethenyl (vinyl) group. Cross-coupling reactions are particularly powerful for this transformation.

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an unsaturated halide (or triflate) with an alkene, catalyzed by a palladium complex in the presence of a base. wikipedia.org This reaction is an excellent method for introducing an ethenyl group onto an aromatic ring. organic-chemistry.org

To synthesize this compound, a precursor such as 2-bromo-3-methylnaphthalene (B1267071) or 2-iodo-3-methylnaphthalene would be required. The reaction of this halo-naphthalene with ethylene (B1197577) gas in the presence of a palladium catalyst would yield the desired product. The reaction proceeds through a catalytic cycle involving the oxidative addition of the palladium(0) catalyst to the aryl-halide bond, followed by alkene insertion and subsequent β-hydride elimination to release the ethenylated product and regenerate the catalyst. wikipedia.org

The Heck reaction is known for its high functional group tolerance and has been applied to complex substrates. Palladium-catalyzed dearomative 1,4-difunctionalization of naphthalenes via a tandem Heck/Suzuki sequence has been reported, demonstrating the utility of Heck-type reactions on the naphthalene core. nih.govresearchgate.net The key to these transformations is controlling competitive side reactions to favor the desired coupling pathway. nih.gov

Knoevenagel-Type Reactions for Ethenyl Group Formation on Aromatic Systems

The Knoevenagel condensation is a versatile method for carbon-carbon bond formation, involving the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. wikipedia.orgsigmaaldrich.comthermofisher.com This reaction proceeds via a nucleophilic addition followed by a dehydration step, yielding an α,β-unsaturated product. wikipedia.org For the synthesis of ethenyl arenes, an aromatic aldehyde, such as a naphthaldehyde, serves as the starting carbonyl compound.

The general mechanism involves the deprotonation of the active methylene compound by a base (e.g., a primary or secondary amine like piperidine) to form a carbanion. wikipedia.orgsigmaaldrich.com This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the naphthaldehyde. The resulting β-hydroxy intermediate readily undergoes dehydration to form a new carbon-carbon double bond. sigmaaldrich.com To drive the reaction to completion, the water generated is often removed, for instance, by azeotropic distillation or the use of molecular sieves. thermofisher.com

A key variation is the Doebner modification, which is particularly useful when one of the electron-withdrawing groups on the active methylene component is a carboxylic acid, such as in malonic acid. wikipedia.orgorganic-chemistry.org When the reaction is conducted in pyridine, the initial condensation is followed by a spontaneous decarboxylation, which can be a strategic route to forming a terminal ethenyl group. wikipedia.orgorganic-chemistry.org

While the Knoevenagel condensation is effective, the closely related Wittig reaction provides a more direct and widely used method for converting aldehydes and ketones into alkenes. masterorganicchemistry.comlibretexts.orgwikipedia.org This reaction utilizes a phosphonium (B103445) ylide (a Wittig reagent) to react with a carbonyl compound. wikipedia.org To install an unsubstituted ethenyl group onto a naphthalene core, a suitable naphthaldehyde would be treated with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂). The reaction mechanism is believed to proceed through a [2+2] cycloaddition to form an oxaphosphetane intermediate, which then fragments to yield the desired alkene and triphenylphosphine (B44618) oxide, the latter being the thermodynamic driving force for the reaction. masterorganicchemistry.comwikipedia.org A significant advantage of the Wittig reaction is that the position of the newly formed double bond is unambiguously determined by the location of the original carbonyl group. libretexts.orgmnstate.edu

Radical-Mediated Ethenylation Processes

The introduction of an ethenyl group onto a naphthalene ring can also be achieved through processes involving radical intermediates or utilizing transition-metal catalysis that proceeds through radical-like organometallic cycles. A prominent example is the direct C–H alkenylation of naphthalene. Research has shown that a rhodium catalyst precursor, [(η²‐C₂H₄)₂Rh(μ‐OAc)]₂, in the presence of an oxidant like Cu(OPiv)₂, can catalyze the reaction between naphthalene and olefins such as ethylene or propylene. researchgate.net This method forms alkenylnaphthalenes with very high selectivity for the β-position (C-2) of the naphthalene ring, achieving β:α ratios greater than 20:1. researchgate.net The selectivity is primarily controlled by the catalyst, though other factors like the oxidant and olefin identity can influence the outcome. researchgate.net

Another powerful tool for forming ethenyl-aromatic linkages is the Mizoroki-Heck reaction. wikipedia.orgorganic-chemistry.org This palladium-catalyzed cross-coupling reaction typically involves an aryl halide (or triflate) and an alkene in the presence of a base. wikipedia.orgnih.gov To synthesize an ethenylnaphthalene, a halonaphthalene (e.g., 2-bromonaphthalene) could be coupled with ethylene gas. The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene into the palladium-aryl bond, and subsequent β-hydride elimination to release the ethenylnaphthalene product and regenerate the active catalyst. nih.govlibretexts.org The Mizoroki-Heck reaction is valued for its functional group tolerance and has been developed for use in various solvents, including water and ionic liquids, sometimes under phosphine-free conditions to enhance its practicality and environmental friendliness. wikipedia.orgorganic-chemistry.org

More recent advancements in radical chemistry include photoredox-catalyzed methods. For instance, visible-light photocatalysis can initiate the dearomative hydroboration of naphthalenes, a process that involves boryl radical intermediates. acs.org While this specific application leads to dihydronaphthalene products, the underlying principle of using light to generate radicals opens avenues for other functionalizations. acs.org Similarly, photoredox catalysis has been employed for the radical group transfer of vinyl silanes to sp³ carbons, demonstrating the growing utility of radical pathways in forming C-C bonds, including those involving vinyl groups. chemrxiv.orgacs.org

Introduction of the Methyl Moiety

Friedel-Crafts Alkylation and Related Methylation Procedures

The Friedel-Crafts alkylation is a foundational method for attaching alkyl groups to aromatic rings. nih.gov In the context of naphthalene, methylation is typically achieved by reacting the aromatic substrate with a methylating agent, such as a methyl halide, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). researchgate.net

The regioselectivity of Friedel-Crafts alkylation on naphthalene is highly dependent on reaction conditions. Substitution can occur at either the α-position (C-1) or the β-position (C-2). Generally, α-alkylation is kinetically favored, especially at lower temperatures, due to the higher stability of the corresponding carbocation intermediate (Wheland intermediate). However, the β-alkylnaphthalene is the thermodynamically more stable product, primarily due to reduced steric hindrance with the hydrogen atom at the C-8 position (a peri-interaction). stackexchange.com Therefore, at higher temperatures or with longer reaction times, isomerization of the initially formed α-product to the more stable β-product can occur, leading to mixtures. researchgate.net The choice of solvent and catalyst can also significantly influence the α/β isomer ratio. researchgate.net

To improve selectivity and address the environmental concerns associated with traditional Lewis acids, solid acid catalysts, particularly zeolites, have been extensively studied for naphthalene methylation. ijcce.ac.irresearchgate.net Zeolites offer shape-selective properties, where the pore structure of the catalyst can favor the formation of a specific isomer. For example, in the methylation of 2-methylnaphthalene, certain modified HZSM-5 zeolites have been shown to exhibit high selectivity towards the formation of 2,6-dimethylnaphthalene (B47086), a valuable polymer precursor. researchgate.net

Directed Methylation Strategies

To overcome the regioselectivity challenges inherent in classical electrophilic substitution, directed C–H functionalization has emerged as a powerful strategy. nih.govresearchgate.net This approach utilizes a directing group covalently attached to the naphthalene scaffold, which coordinates to a transition metal catalyst and directs the C–H activation and subsequent functionalization to a specific nearby position. nih.gov

A notable example is the highly regioselective C–H methylation of 1-naphthaldehyde. nih.gov By employing a transient ligand strategy, it is possible to selectively introduce a methyl group at either the peri- (C-8) or ortho- (C-2) position with high precision. nih.gov The directing group, in this case the aldehyde itself, forms a complex with an iridium catalyst, which then facilitates the C-H activation and methylation at a sterically accessible proximal site. This method allows for the synthesis of specific methyl-substituted naphthalene frameworks in good to excellent yields and can be performed on a gram scale. nih.gov

The principle of directed C–H activation is broadly applicable, and various directing groups (e.g., amides, carboxylic acids) and catalysts have been developed to functionalize nearly all positions of the naphthalene ring, including the more challenging distal C-6 and C-7 positions. acs.orgresearchgate.net These strategies provide a predictable and efficient route to polysubstituted naphthalenes that are otherwise difficult to access. researchgate.net

Synthetic Optimization and Scalability Studies

Catalytic Systems in this compound Synthesis

The efficient synthesis of this compound on a larger scale requires robust and optimized catalytic systems for both the methylation and ethenylation steps. The choice of catalyst is critical for achieving high yield, selectivity, and turnover numbers.

For the methylation step, solid acid catalysts, particularly zeolites, have shown significant promise for industrial applications. Catalysts such as SAPO-11, H-beta, and ZSM-5 have been evaluated for the shape-selective methylation of naphthalene. ijcce.ac.irrsc.org SAPO-11, for instance, has demonstrated higher stability and selectivity for producing 2,6-dimethylnaphthalene compared to other zeolites, an advantage attributed to its specific pore structure and moderate acidity. ijcce.ac.ir The performance of these catalysts can be further tuned by modification, such as treatment with acids or impregnation with metal oxides, to alter the acid site distribution and enhance catalytic stability. researchgate.net

For the introduction of the ethenyl group via cross-coupling, palladium-based catalysts are predominant. The optimization of Mizoroki-Heck reactions often focuses on the ligand, base, and solvent system to maximize efficiency and prevent side reactions. Modern catalyst systems may employ palladacycles or N-heterocyclic carbene (NHC) ligands to improve stability and activity, allowing for very low catalyst loadings (in ppm). organic-chemistry.org The development of micellar catalysis, where the reaction occurs in surfactant-formed nanoparticles in water, represents a significant advance in making these reactions more sustainable and scalable. nih.gov For direct C-H ethenylation, rhodium-based catalysts have proven effective, offering an atom-economical alternative to cross-coupling methods that avoids the need for pre-functionalized substrates. researchgate.net

The scalability of these processes is a key consideration. Directed C-H functionalization methods have been successfully demonstrated on the gram scale, indicating their potential for larger-scale synthesis. nih.gov Similarly, zeolite-catalyzed alkylations are inherently scalable and are used in industrial processes. The continuous flow production of organoboranes via photocatalyzed reactions on naphthalene substrates also highlights a viable path towards scalable and efficient synthesis. acs.org

Below is a table summarizing various catalytic systems relevant to the functionalization of naphthalene.

Reaction Type Catalyst System Reagents Key Features Reference(s)
Methylation Friedel-Crafts (AlCl₃)Methyl HalideClassic method; regioselectivity issues. researchgate.net
Methylation Zeolite (H-Beta, SAPO-11)Methanol or CO₂/H₂Shape-selective; improved stability. ijcce.ac.irrsc.org
Directed C-H Methylation Iridium / Transient LigandMethylating AgentHigh regioselectivity (ortho or peri). nih.gov
Ethenylation (Heck) Palladium (e.g., Pd(OAc)₂)Halonaphthalene, EthyleneVersatile C-C coupling. wikipedia.orglibretexts.org
Direct C-H Ethenylation RhodiumNaphthalene, EthyleneHigh β-selectivity; atom-economical. researchgate.net
Ethenylation (Wittig) Phosphonium YlideNaphthaldehydeDirect conversion of C=O to C=C. libretexts.orgwikipedia.org

Solvent Effects and Reaction Condition Engineering

Several key synthetic strategies can be employed to introduce the ethenyl group onto the 3-methylnaphthalene scaffold, including the Wittig reaction, the Heck reaction, and the dehydration of a corresponding secondary alcohol. The efficiency and outcome of each of these methods are profoundly impacted by the reaction environment.

Wittig Reaction Analogs

The Wittig reaction is a powerful tool for the formation of carbon-carbon double bonds, and it can be applied to the synthesis of this compound starting from 3-methyl-2-naphthaldehyde. In this reaction, a phosphorus ylide, typically generated from a phosphonium salt and a strong base, reacts with the aldehyde to form the desired alkene. The choice of solvent is critical in the Wittig reaction as it can influence the stereochemical outcome of the olefination, leading to either the (Z)- or (E)-isomer.

For instance, in the olefination of a substituted benzaldehyde, a noticeable shift in the Z/E ratio was observed when transitioning from non-polar to polar solvents. This trend highlights the importance of solvent engineering in controlling the isomeric purity of the final product.

SolventZ/E Ratio
Toluene81:19
Dichloromethane (DCM)50:50
Water27:73

This interactive table illustrates the effect of solvent polarity on the Z/E ratio of a Wittig reaction involving a semi-stabilized ylide and a substituted benzaldehyde, serving as an analogue for the synthesis of this compound. researchgate.net

Heck Reaction Analogs

The Heck reaction offers another robust method for the synthesis of vinylarenes, including this compound. This palladium-catalyzed cross-coupling reaction typically involves the reaction of an aryl halide or triflate with an alkene in the presence of a base. For the synthesis of the target compound, 2-bromo-3-methylnaphthalene could be coupled with ethylene or a vinyl equivalent.

The solvent in the Heck reaction plays a multifaceted role, influencing the solubility of the palladium catalyst, the aryl halide, and the base, as well as the rate of the catalytic cycle. Polar aprotic solvents are often employed to facilitate the reaction.

Studies on the Heck reaction of various aryl halides have demonstrated that the choice of solvent can significantly impact the reaction yield. For example, in the coupling of an iodo-containing flavonoid with a styrene (B11656) derivative, a screening of solvents revealed that polar aprotic solvents provided superior yields.

SolventYield (%)
1,4-Dioxane65
N,N-Dimethylformamide (DMF)70
N-Methyl-2-pyrrolidone (NMP)87

This interactive table showcases the influence of different polar aprotic solvents on the yield of a Heck reaction between an aryl iodide and a styrene derivative, providing a model for the synthesis of this compound.

Beyond the solvent, other reaction conditions are critical. The choice of palladium catalyst, the ligand, the base, and the reaction temperature must be carefully optimized to achieve high yields and selectivity.

Dehydration of 1-(3-methylnaphthalen-2-yl)ethanol

A common and straightforward route to this compound involves the dehydration of the corresponding secondary alcohol, 1-(3-methylnaphthalen-2-yl)ethanol. This alcohol can be readily prepared via the Grignard reaction of 3-methyl-2-naphthaldehyde with methylmagnesium bromide or the reaction of 2-acetyl-3-methylnaphthalene with a reducing agent.

The dehydration step is typically acid-catalyzed and is highly influenced by the reaction conditions. The choice of dehydrating agent, solvent, and temperature will dictate the efficiency of the reaction and the potential for side reactions, such as rearrangement or polymerization. While specific data tables for the dehydration of 1-(3-methylnaphthalen-2-yl)ethanol are scarce, general principles of alcohol dehydration apply. The use of a high-boiling, non-participating solvent can facilitate the removal of water, driving the equilibrium towards the formation of the alkene.

The engineering of reaction conditions, particularly the careful selection of solvents, is a paramount consideration in the synthesis of this compound and its analogs. The data from analogous systems clearly demonstrate that a systematic approach to optimizing these parameters is essential for achieving high yields and, where applicable, controlling the stereochemical outcome of the reaction.

Reaction Mechanisms and Chemical Reactivity of 2 Ethenyl 3 Methylnaphthalene

Reactivity of the Naphthalene (B1677914) Ring System

Electrophilic Aromatic Substitution: Regiochemical Control and Kinetic Analysis

Electrophilic aromatic substitution (EAS) in naphthalene and its derivatives is a cornerstone of their chemical transformations. The naphthalene ring system is generally more reactive towards electrophiles than benzene (B151609) due to its lower resonance stabilization energy per ring. nih.gov The regioselectivity of these reactions is dictated by the positions of the existing substituents and their electronic effects.

In 2-ethenyl-3-methylnaphthalene, both the ethenyl and methyl groups are activating and ortho-, para-directing. However, in the context of the naphthalene nucleus, the directing effects manifest in a more complex manner. The ethenyl group at the 2-position and the methyl group at the 3-position will influence the electron density distribution of the naphthalene rings. Generally, electrophilic attack is favored at the α-positions (1, 4, 5, and 8) over the β-positions (2, 3, 6, and 7) due to the greater stability of the resulting carbocation intermediate, which can be stabilized by more resonance structures that preserve one of the aromatic rings. wikipedia.org

For this compound, the potential sites for electrophilic attack are positions 1, 4, 5, 6, 7, and 8. The activating nature of the 2-ethenyl and 3-methyl groups will further enhance the reactivity of the ring to which they are attached. Therefore, positions 1 and 4 are expected to be the most activated and likely sites of substitution. Steric hindrance from the adjacent methyl and ethenyl groups might influence the relative rates of attack at these positions.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

Position of Attack Predicted Reactivity Rationale
1 Highly Favored α-position, activated by adjacent ethenyl and methyl groups.
4 Highly Favored α-position, activated by adjacent methyl and ethenyl groups.
5, 8 Less Favored α-positions on the unsubstituted ring.
6, 7 Least Favored β-positions on the unsubstituted ring.

Selective Hydrogenation Pathways of the Naphthalene Nucleus

The hydrogenation of naphthalenes can proceed in a stepwise manner, first yielding tetralin (tetrahydronaphthalene) derivatives and subsequently decalin (decahydronaphthalene) derivatives. The selectivity of this process is highly dependent on the catalyst, temperature, and pressure. nih.gov

For this compound, the hydrogenation can occur at both the naphthalene nucleus and the ethenyl group. Selective hydrogenation of the aromatic system while preserving the vinyl group is challenging. Typically, catalysts that are active for arene hydrogenation, such as those based on nickel, palladium, or platinum, will also readily hydrogenate the ethenyl double bond. mdpi.comresearchgate.net

The selective hydrogenation of the naphthalene core would likely proceed as follows:

Formation of Tetralin Derivatives: The initial hydrogenation would reduce one of the aromatic rings to yield 2-ethenyl-3-methyl-1,2,3,4-tetrahydronaphthalene or 6-ethenyl-7-methyl-1,2,3,4-tetrahydronaphthalene, depending on which ring is hydrogenated. The substituted ring is generally more electron-rich and may be more readily hydrogenated.

Formation of Decalin Derivatives: Further hydrogenation would saturate the second ring, leading to the formation of 2-ethenyl-3-methyldecahydronaphthalene.

Simultaneously, the ethenyl group can be hydrogenated to an ethyl group. Therefore, a complex mixture of products, including 2-ethyl-3-methylnaphthalene, 2-ethyl-3-methyltetralin, and 2-ethyl-3-methyldecalin, can be expected. Achieving high selectivity for a single product would require careful optimization of the catalyst and reaction conditions. For example, bimetallic catalysts, such as Ni-Cu or Ni-Zn on an alumina (B75360) support, have been shown to influence the selectivity of naphthalene hydrogenation. mdpi.com

Table 2: Potential Hydrogenation Products of this compound

Product Extent of Hydrogenation
2-Ethyl-3-methylnaphthalene Selective hydrogenation of the ethenyl group.
2-Ethenyl-3-methyl-1,2,3,4-tetrahydronaphthalene Selective hydrogenation of one aromatic ring.
2-Ethyl-3-methyl-1,2,3,4-tetrahydronaphthalene Hydrogenation of the ethenyl group and one aromatic ring.
2-Ethenyl-3-methyldecahydronaphthalene Complete hydrogenation of the naphthalene nucleus.
2-Ethyl-3-methyldecahydronaphthalene Complete hydrogenation of the naphthalene nucleus and the ethenyl group.

Oxidation Mechanisms of the Naphthalene Ring

The oxidation of substituted naphthalenes can occur at the aromatic ring or at the alkyl/alkenyl side chains. The outcome of the reaction depends on the oxidant and the reaction conditions.

Oxidation of the naphthalene ring often leads to the formation of naphthoquinones or phthalic acid derivatives. For 2-methylnaphthalene (B46627), oxidation with chromium trioxide can yield 2-methyl-1,4-naphthoquinone. epa.gov By analogy, this compound could be oxidized to form a corresponding quinone. The atmospheric oxidation of 2-methylnaphthalene, initiated by hydroxyl radicals, proceeds through the formation of various oxygenated intermediates, including dicarbonyl compounds resulting from ring cleavage. nist.gov

The ethenyl group is also susceptible to oxidation. Under milder conditions, it could be converted to an epoxide or cleaved to form an aldehyde or a carboxylic acid. For example, the oxidation of 2-vinylnaphthalene (B1218179) in the presence of an iron catalyst and a hydrosilane source under an oxygen atmosphere yields 2-acetylnaphthalene. iau.ir

Therefore, the oxidation of this compound could result in a variety of products, including:

Oxidation of the ethenyl group: 2-acetyl-3-methylnaphthalene or 3-methylnaphthalene-2-carbaldehyde.

Oxidation of the naphthalene ring: 2-ethenyl-3-methyl-1,4-naphthoquinone.

Ring cleavage: Derivatives of phthalic acid.

The regioselectivity of ring oxidation would be influenced by the electron-donating ethenyl and methyl groups, which would activate the substituted ring towards electrophilic attack by oxidizing agents.

Intramolecular Transformations and Isomerization Dynamics

Hydrogen Transfer Processes

Intramolecular hydrogen transfer, or migration, is a potential isomerization pathway for substituted naphthalenes, particularly under thermal or photochemical conditions. In this compound, hydrogen migration could occur between the methyl group, the ethenyl group, and the aromatic ring.

While specific studies on hydrogen transfer in this compound are not available, theoretical studies on related systems, such as the formation of 2-methylnaphthalene from the reaction of para-tolyl radicals with vinylacetylene, involve a series of isomerizations via hydrogen transfer and ring closure. researchgate.net These processes often involve high-energy intermediates and may require significant energy input, such as high temperatures or UV irradiation.

Ring Opening and Closure Isomerizations

Ring opening and closure reactions represent another class of intramolecular transformations. For polycyclic aromatic hydrocarbons like naphthalene, ring opening typically requires harsh conditions and often leads to a complex mixture of products. However, certain substituted naphthalenes can undergo intramolecular cyclization reactions. For instance, vinylnaphthalenes can participate in intramolecular cycloaddition reactions. nih.gov

In the case of this compound, the ethenyl group could potentially undergo an intramolecular cyclization with the adjacent methyl group or the naphthalene ring under specific conditions, leading to the formation of new ring systems. For example, Brønsted acid-promoted intramolecular cyclization of o-(1-arylvinyl) acetophenone (B1666503) derivatives is a known route to polysubstituted indenes. nih.gov A similar type of acid-catalyzed cyclization could potentially occur with this compound, leading to acenaphthene (B1664957) derivatives.

Ring-opening reactions of the naphthalene nucleus are generally not facile but can be achieved under specific catalytic conditions, often in conjunction with hydrogenation. ajpchem.org These reactions are of interest in the context of upgrading heavy aromatic feedstocks into lighter fuels.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 2-Ethenyl-3-methylnaphthalene, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a complete picture of its proton and carbon environments.

High-Resolution 1H NMR for Proton Environment Analysis

The 1H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic, vinylic, and methyl protons. The chemical shifts of the aromatic protons are influenced by the electronic effects of the ethenyl and methyl substituents. The methyl group is a weak electron-donating group, while the ethenyl group can act as a weak electron-withdrawing group through resonance.

The predicted 1H NMR chemical shifts are presented in the table below. The aromatic region would likely show complex splitting patterns due to spin-spin coupling between adjacent protons.

Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H1~7.8-8.0s-
H4~7.7-7.9s-
H5, H8~7.9-8.1m-
H6, H7~7.4-7.6m-
-CH=CH₂ (α-H)~6.8-7.0ddJ ≈ 17, 11
-CH=CH₂ (β-H, trans)~5.7-5.9dJ ≈ 17
-CH=CH₂ (β-H, cis)~5.3-5.5dJ ≈ 11
-CH₃~2.4-2.6s-

Note: Predicted values are based on analogous substituted naphthalenes. Actual values may vary.

13C NMR for Carbon Skeleton and Substituent Identification

The 13C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in the naphthalene (B1677914) ring are influenced by the substituents. The signals for the quaternary carbons (C2, C3, C4a, and C8a) are typically weaker than those for the protonated carbons.

Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C1~127-129
C2~135-137
C3~133-135
C4~125-127
C4a~132-134
C5~128-130
C6~126-128
C7~125-127
C8~127-129
C8a~131-133
-CH=CH₂~136-138
-CH=CH₂~115-117
-CH₃~19-21

Note: Predicted values are based on analogous substituted naphthalenes. Actual values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)

2D NMR experiments are crucial for unambiguously assigning the 1H and 13C signals and confirming the connectivity of the molecule. tandfonline.com

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons. For instance, cross-peaks would be expected between the aromatic protons on the same ring (H5, H6, H7, H8). The vinylic protons would also show strong correlations to each other. mdpi.com

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. This would allow for the definitive assignment of each protonated carbon by linking its 1H and 13C chemical shifts. science.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying the positions of the substituents. For example, the methyl protons (-CH₃) would be expected to show a correlation to C2, C3, and C4. The vinylic protons would show correlations to C2. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. For this compound, NOESY would show correlations between the methyl protons and the proton at the C4 position, as well as with the α-proton of the ethenyl group. researchgate.net

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Identification

Vibrational spectroscopy, including FT-IR and FT-Raman, provides information about the functional groups present in a molecule and serves as a molecular fingerprint.

Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Vibrational Modes

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of the aromatic ring, the ethenyl group, and the methyl group.

Predicted FT-IR Data for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Intensity
Aromatic C-H Stretch3100-3000Medium
Vinylic C-H Stretch3080-3020Medium
Aliphatic C-H Stretch (-CH₃)2960-2850Medium
Aromatic C=C Stretch1620-1580, 1520-1450Medium to Strong
Vinylic C=C Stretch~1630Medium
C-H Bending (in-plane)1300-1000Medium
C-H Bending (out-of-plane)900-675Strong

Note: Predicted values are based on characteristic frequencies of substituted naphthalenes and vinyl aromatics. researchgate.netmvpsvktcollege.ac.in

Fourier Transform Raman (FT-Raman) Spectroscopy for Complementary Vibrational Information

FT-Raman spectroscopy provides complementary information to FT-IR. In general, vibrations that result in a large change in polarizability are strong in the Raman spectrum, while those with a large change in dipole moment are strong in the IR spectrum. For this compound, the C=C stretching vibrations of the naphthalene ring and the ethenyl group are expected to be particularly strong in the Raman spectrum. researchgate.net The symmetric C-H stretching of the methyl group would also be a prominent feature. The combination of FT-IR and FT-Raman data would allow for a more complete assignment of the vibrational modes of the molecule. nih.gov

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For this compound, mass spectrometry confirms its molecular mass and provides insights into its structure through the analysis of fragmentation patterns. The molecular ion peak for this compound is expected at an m/z corresponding to its molecular weight (approximately 182.26 g/mol ).

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of a compound. The exact mass is calculated using the monoisotopic masses of the most abundant isotopes of the constituent elements (e.g., ¹²C and ¹H). For this compound, with the chemical formula C₁₄H₁₄, the theoretical exact mass can be calculated with high precision. This high-resolution measurement is crucial for distinguishing it from other compounds that may have the same nominal mass but different elemental compositions.

Table 1: Theoretical Exact Mass of this compound

Compound NameMolecular FormulaTheoretical Exact Mass (Da)
This compoundC₁₄H₁₄182.10955

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation pathways of the molecular ion. In an MS/MS experiment, the molecular ion of this compound (m/z 182.1) is selected and then subjected to collision-induced dissociation (CID) to generate fragment ions. The analysis of these fragments helps in elucidating the structure of the parent molecule. The fragmentation of aromatic compounds is often characterized by cleavages at the bonds adjacent to the aromatic ring. libretexts.org

Plausible fragmentation pathways for this compound would involve the loss of small neutral molecules or radicals from the alkyl and vinyl substituents. Key fragmentation patterns include:

Loss of a methyl radical (•CH₃): A common fragmentation for methylated aromatic compounds, leading to a fragment ion at m/z 167. libretexts.org

Loss of an ethene molecule (C₂H₄): Resulting from the cleavage of the ethenyl group, producing a fragment ion at m/z 154.

Loss of a hydrogen radical (•H): Leading to a stable [M-H]⁺ ion at m/z 181.

Table 2: Plausible MS/MS Fragmentation of this compound

Precursor Ion (m/z)Fragment Ion (m/z)Neutral Loss
182.1167.1•CH₃
182.1154.1C₂H₄
182.1181.1•H

Vacuum Ultraviolet (VUV) Photoionization Mass Spectrometry

Vacuum ultraviolet (VUV) photoionization mass spectrometry is a soft ionization technique that uses high-energy photons in the VUV region to ionize molecules. upenn.edu This method is particularly useful for the analysis of isomers, as it can minimize fragmentation and provide clear molecular ion signals. epa.govscispace.com For substituted naphthalenes, VUV photoionization can be used to distinguish between different isomers by measuring their photoionization efficiency (PIE) curves. epa.govscispace.com The PIE curve is a plot of the ion signal intensity as a function of photon energy, and the ionization energy determined from this curve is a characteristic property of the molecule. This technique would allow for the selective detection of this compound in a complex mixture containing other isomers with the same mass-to-charge ratio.

Electronic Spectroscopy for Conjugation and Electronic Transitions

Electronic spectroscopy probes the electronic structure of a molecule by examining the transitions between different electronic energy levels. For this compound, techniques like UV-Vis absorption and photoelectron spectroscopy provide valuable information about its conjugated π-system and electronic transitions.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Band Characterization

Ultraviolet-visible (UV-Vis) absorption spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The UV-Vis spectrum of this compound is dominated by π → π* transitions within the aromatic naphthalene ring and the conjugated ethenyl group. The spectrum of naphthalene exhibits characteristic absorption bands. aanda.org The presence of the methyl and ethenyl substituents on the naphthalene core is expected to cause a bathochromic (red) shift of these absorption bands due to the extension of the conjugated system and the electron-donating effect of the alkyl group. Studies on substituted naphthalenes have shown that such substitutions influence the position of the electronic bands. aanda.orgaanda.org

Table 3: Characteristic UV Absorption Bands of Naphthalene and Expected Shifts for this compound

CompoundAbsorption Band (nm)TransitionExpected Shift for this compound
Naphthalene~220¹BₐBathochromic Shift
Naphthalene~275¹LₐBathochromic Shift
Naphthalene~312¹LₐBathochromic Shift

Photoelectron Spectroscopy for Electronic Structure Analysis

Photoelectron spectroscopy (PES) is a technique that measures the kinetic energies of electrons ejected from a molecule upon ionization by high-energy radiation. This information is used to determine the binding energies of electrons in the molecular orbitals. The photoelectron spectrum of this compound would reveal information about the energies of its π-orbitals. The spectrum would show a series of bands corresponding to the ionization from the π-orbitals of the naphthalene ring system and the ethenyl group. The introduction of the methyl and ethenyl substituents would be expected to lower the ionization energies of the naphthalene π-orbitals due to inductive and resonance effects, respectively. By comparing the spectrum to that of naphthalene, the electronic influence of the substituents on the aromatic system can be quantified.

Single Crystal X-ray Diffraction Analysis for Solid-State Molecular Geometry

Single Crystal X-ray Diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.comnih.gov This technique provides unambiguous data on molecular geometry, bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound. For this compound, an SC-XRD analysis would yield a detailed model of its solid-state conformation and crystal packing.

The process begins with the growth of a high-quality single crystal, which is then mounted in a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is meticulously analyzed to build an electron density map, from which the atomic positions are determined.

An SC-XRD study of this compound would precisely define the planarity of the fused naphthalene core. It would also reveal the exact spatial orientation of the ethenyl and methyl substituents relative to the aromatic ring system. Key structural parameters, such as the torsion angles between the plane of the naphthalene ring and the vinyl group, would be accurately determined. This information is vital for understanding the extent of π-conjugation between the ethenyl group and the aromatic system.

Furthermore, the analysis would elucidate the supramolecular architecture of the crystal lattice. Intermolecular interactions, such as π-π stacking between the naphthalene rings of adjacent molecules and C-H···π interactions, would be identified and quantified. These non-covalent interactions govern the physical properties of the material, including its melting point and solubility. The packing motif (e.g., herringbone, sandwich) could be classified based on the arrangement of molecules in the unit cell. rsc.org

Table 1: Illustrative Crystallographic Data for this compound
ParameterExample ValueDescription
Chemical FormulaC₁₃H₁₂The molecular formula of the compound.
Formula Weight168.24 g/molThe mass of one mole of the compound.
Crystal SystemMonoclinicA crystal system described by three unequal axes with one oblique intersection.
Space GroupP2₁/cThe symmetry group of the crystal lattice. mdpi.com
a (Å)8.30Unit cell dimension along the a-axis.
b (Å)6.00Unit cell dimension along the b-axis.
c (Å)9.50Unit cell dimension along the c-axis.
β (°)122.5The angle between the a and c axes.
Volume (ų)399.8The volume of the unit cell.
Z2The number of molecules in the unit cell.
Density (calculated) (g/cm³)1.397The calculated density of the crystal.

Surface-Sensitive Spectroscopic Techniques for Interfacial Studies (e.g., Sum Frequency Generation Spectroscopy)

The behavior of molecules at interfaces often dictates the properties of multiphase systems. Surface-sensitive spectroscopic techniques are essential for probing the thin molecular layers that constitute these interfaces. Sum Frequency Generation (SFG) spectroscopy is a powerful second-order nonlinear optical technique that is intrinsically surface-specific, making it ideal for investigating the structure and orientation of molecules like this compound at boundaries such as air-liquid or solid-liquid interfaces. nih.govmdpi.com

The surface specificity of SFG arises from its selection rules; as a second-order process, it is forbidden in media with inversion symmetry (centrosymmetric), such as bulk liquids or gases, but is allowed at interfaces where this symmetry is necessarily broken. acs.org In an SFG experiment, two pulsed laser beams, one at a fixed visible frequency (ω_vis) and another at a tunable infrared frequency (ω_IR), are spatially and temporally overlapped at an interface. When the IR frequency resonates with a vibrational mode of the interfacial molecules, a coherent output beam is generated at the sum frequency (ω_SFG = ω_vis + ω_IR).

By scanning the IR frequency, a vibrational spectrum of the molecules at the interface is obtained. nih.gov This spectrum provides information analogous to IR and Raman spectroscopy but exclusively for the surface layer. For this compound, an SFG study could selectively probe the vibrational modes of its different functional groups.

Key vibrational modes that could be targeted include:

Aromatic C-H stretches: Typically found in the 3000-3100 cm⁻¹ region. The intensity and polarization dependence of these peaks would reveal the average orientation of the naphthalene ring at the interface.

Methyl (CH₃) stretches: The symmetric and asymmetric stretches of the methyl group, usually located between 2850 and 2980 cm⁻¹, can be used to determine the orientation of this substituent.

Ethenyl (=C-H) stretches: Vibrations of the vinyl group C-H bonds, appearing above 3000 cm⁻¹, would provide insight into the orientation of this part of the molecule.

The analysis of SFG spectra taken with different polarization combinations (e.g., ssp, ppp) of the incident and generated beams allows for a quantitative determination of the molecular orientation. For instance, it could be determined whether the naphthalene plane of this compound lies flat on a surface or is tilted at a specific angle. This information is critical for applications in areas such as organic electronics, catalysis, and environmental science, where the arrangement of aromatic molecules at interfaces is paramount. researchgate.netacs.org

Table 2: Potential Vibrational Modes of this compound for SFG Interfacial Studies
Functional GroupVibrational ModeApproximate Frequency (cm⁻¹)Information Gained from SFG
Aromatic RingC-H Stretch3000 - 3100Orientation of the naphthalene plane at the interface. nih.gov
Methyl GroupSymmetric CH₃ Stretch~2870Orientation of the methyl group's C₃ axis.
Methyl GroupAsymmetric CH₃ Stretch~2960Further constraints on the methyl group's tilt angle.
Ethenyl Group=C-H Stretch3020 - 3080Orientation of the vinyl group relative to the surface.

Computational Chemistry and Theoretical Modeling of 2 Ethenyl 3 Methylnaphthalene

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are indispensable tools for elucidating the intricate relationship between the molecular structure of a compound and its macroscopic properties. For a substituted polycyclic aromatic hydrocarbon like 2-ethenyl-3-methylnaphthalene, these computational methods can predict its geometry, electronic behavior, reactivity, and optical characteristics with a high degree of accuracy.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Energy Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. The geometry of this compound would be optimized using a functional such as B3LYP, often paired with a basis set like 6-311++G(d,p), to accurately determine its most stable three-dimensional structure. researchgate.net This process involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface.

The planarity of the naphthalene (B1677914) core is a key feature, though minor deviations can occur due to the steric and electronic effects of the ethenyl and methyl substituents. The bond lengths and angles within the naphthalene rings are expected to be slightly perturbed from those of unsubstituted naphthalene due to the electron-donating nature of the methyl group and the extended conjugation provided by the ethenyl group.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. A smaller gap generally implies higher reactivity. For naphthalene derivatives, the introduction of substituents significantly influences this gap. Both methyl and ethenyl groups are expected to raise the HOMO energy level and potentially lower the LUMO level, leading to a reduction in the HOMO-LUMO gap compared to unsubstituted naphthalene. researchgate.net Studies on similar substituted naphthalenes have shown that such functionalization can significantly tune the electronic properties. researchgate.net

PropertyNaphthalene (Reference)Expected for this compound
HOMO Energy~ -6.13 eV samipubco.comHigher than Naphthalene
LUMO Energy~ -1.38 eV samipubco.comLower than Naphthalene
HOMO-LUMO Gap (ΔE)~ 4.75 eV samipubco.comLower than Naphthalene

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful technique for investigating charge transfer and intramolecular interactions. It provides a detailed picture of the electron density distribution in terms of localized bonds and lone pairs. For this compound, NBO analysis would reveal hyperconjugative interactions, which are stabilizing effects arising from the delocalization of electron density.

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. The MEP map displays regions of varying electrostatic potential on the electron density surface. Electronegative (electron-rich) regions, typically shown in red or yellow, are susceptible to electrophilic attack, while electropositive (electron-poor) regions, depicted in blue, are prone to nucleophilic attack.

For this compound, the π-electron clouds of the naphthalene ring and the ethenyl group are expected to be regions of negative potential, making them the likely sites for electrophilic reactions. The hydrogen atoms of the methyl and ethenyl groups, as well as those on the aromatic ring, would represent areas of positive potential.

Prediction of Non-Linear Optical (NLO) Properties

Molecules with extended π-conjugated systems and asymmetric charge distributions often exhibit significant Non-Linear Optical (NLO) properties, which are of interest for applications in optoelectronics and photonics. scirp.org The presence of the ethenyl group extends the conjugation of the naphthalene system, and the combination of methyl and ethenyl substituents introduces some degree of electronic asymmetry.

Computational methods can predict NLO properties such as the first-order hyperpolarizability (β). Studies on other donor-acceptor substituted naphthalenes have demonstrated that the strategic placement of functional groups can lead to large NLO responses. ipme.ruasianpubs.org While this compound does not have strong traditional donor-acceptor groups, the extended conjugation and substitution pattern would likely result in a non-zero hyperpolarizability.

PropertyDescriptionRelevance for this compound
Polarizability (α) A measure of how easily the electron cloud is distorted by an external electric field.Expected to be higher than that of naphthalene due to the extended π-system.
First Hyperpolarizability (β) A measure of the second-order NLO response.Expected to be non-zero, indicating potential NLO activity.

Dipole Moment and Charge Distribution Analysis

DFT calculations can provide the magnitude and direction of the molecular dipole moment. For this compound, a small to moderate dipole moment is expected, with the vector pointing from the substituents towards the naphthalene ring system. A detailed charge distribution analysis, such as Mulliken or Natural Population Analysis (NPA), would quantify the partial charges on each atom, providing further insight into the molecule's polarity and reactive sites.

Polymerization Studies of 2 Ethenyl 3 Methylnaphthalene

Mechanistic Investigations of Polymerization

Free-Radical Polymerization: Kinetics and Chain Propagation

No published studies were found that investigate the kinetics and chain propagation of the free-radical polymerization of 2-ethenyl-3-methylnaphthalene. Such a study would be necessary to determine key kinetic parameters, including the rates of initiation, propagation, and termination, and to understand how the bulky and aromatic nature of the monomer influences these processes.

Controlled/Living Polymerization Techniques (e.g., RAFT, ATRP)

There is no available research on the application of controlled/living polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization or Atom Transfer Radical Polymerization (ATRP), to this compound. These studies would be crucial for synthesizing polymers with controlled molecular weights, narrow molecular weight distributions, and complex architectures.

Cationic Polymerization of the Ethenyl Moiety

Investigations into the cationic polymerization of the ethenyl moiety of this compound have not been reported in the available literature. The electron-rich naphthalene (B1677914) ring system could potentially influence the stability of the propagating carbocation, but without experimental data, any discussion remains theoretical.

Copolymerization and Terpolymerization with Other Monomers

Reactivity Ratio Determinations

Data on the reactivity ratios of this compound with other comonomers are not available. Determining these ratios is essential for predicting the composition of copolymers and understanding the relative reactivity of the monomer in copolymerization systems.

Sequence Distribution and Microstructure Analysis of Copolymers

Without copolymerization studies, there is no information on the sequence distribution and microstructure of copolymers incorporating this compound. Such analyses, typically performed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, are vital for correlating the polymer structure with its macroscopic properties.

Structure-Property Relationships in this compound-Based Polymers

The performance and characteristics of a polymer are intrinsically linked to its structure at various levels, from the molecular arrangement of the monomer units to the macroscopic organization of the polymer chains. For a hypothetical polymer derived from this compound, or poly(this compound), the bulky and rigid naphthalene side group, along with the methyl substituent, would be the primary determinant of its properties.

Structure-property relationships in polymers are complex, with the chemical nature of the repeating unit, molecular weight, molecular weight distribution, and chain architecture all playing crucial roles. mdpi.comdigitellinc.com In the case of poly(this compound), the large, aromatic side chains would be expected to significantly restrict the mobility of the polymer backbone, leading to a high glass transition temperature (Tg), similar to other polynaphthalene derivatives. polymersource.ca The interactions between the naphthalene rings on adjacent monomer units, both along the same chain and between different chains, would also influence the polymer's bulk properties, such as its mechanical strength and thermal stability.

The specific geometry of the this compound monomer is predicted to have a profound impact on the resulting polymer architecture. The term "architecture" here refers to the stereochemistry (tacticity), linearity, and potential for branching of the polymer chain.

The positioning of the vinyl group at the 2-position of the naphthalene ring and the methyl group at the 3-position creates a sterically hindered environment around the polymerizable double bond. This steric hindrance can influence the rate of polymerization and the stereochemical outcome of the reaction. During vinyl polymerization, the incoming monomer can add to the growing polymer chain in different stereochemical arrangements, leading to isotactic, syndiotactic, or atactic polymers.

Isotactic: All side groups are on the same side of the polymer backbone.

Syndiotactic: Side groups alternate regularly on opposite sides of the backbone.

Atactic: Side groups are randomly arranged.

Coordination polymerization of other vinylnaphthalenes, such as 2-vinylnaphthalene (B1218179), has been shown to produce highly syndiotactic polymers. nih.gov It is plausible that with appropriate catalysts, a similar stereoregular polymerization could be achieved for this compound. The steric bulk of the 3-methylnaphthalene side group would likely play a significant role in directing the incoming monomer to a specific orientation, potentially favoring a syndiotactic arrangement to minimize steric strain. The resulting tacticity would, in turn, heavily influence the polymer's ability to crystallize, affecting its mechanical and thermal properties.

The following table outlines the anticipated relationships between the monomer's structural features and the resulting polymer architecture.

Monomer Structural FeaturePotential Influence on Polymer ArchitectureMethod of Analysis
Vinyl group at 2-position Defines the point of attachment to the polymer backbone, leading to a flexible aliphatic chain with pendant naphthalene groups.Nuclear Magnetic Resonance (NMR) Spectroscopy
Methyl group at 3-position Increases steric hindrance, potentially influencing stereoselectivity (tacticity) during polymerization.13C NMR Spectroscopy, X-ray Diffraction (XRD)
Bulky Naphthalene Ring Restricts chain mobility and influences inter-chain packing, potentially leading to ordered amorphous or semi-crystalline structures depending on tacticity.Differential Scanning Calorimetry (DSC), Dynamic Mechanical Analysis (DMA)

Polymers designed for electronic and optical applications typically feature a conjugated backbone, where alternating single and double bonds allow for the delocalization of π-electrons. mdpi.com Poly(this compound), as a vinyl polymer, has a saturated aliphatic backbone (a chain of single carbon-carbon bonds) and is therefore not a conjugated polymer in the traditional sense. The electronically active naphthalene units are pendant side groups, not part of the main chain.

However, the inherent optical properties of the naphthalene moiety could still be exploited. Naphthalene-containing polymers are known to be luminescent materials. beilstein-journals.org Polymers with pendant naphthalene groups can exhibit fluorescence, and their properties can be tuned by modifying the naphthalene ring or the polymer backbone. The electronic properties of the naphthalene group could make the polymer useful as a host material in polymer light-emitting diodes (OLEDs), where it could form part of a blend with other emissive or charge-transporting materials. mdpi.com

To create a truly conjugated polymer incorporating the this compound structure, a different synthetic approach would be required. Rather than vinyl polymerization, methods like transition-metal-catalyzed cross-coupling reactions would be used to directly link the naphthalene rings into the polymer backbone. beilstein-journals.org The design of such polymers would involve selecting appropriate co-monomers to tune the electronic and optical properties, such as the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which determine the polymer's band gap and its behavior in an electronic device.

The table below summarizes key design considerations for leveraging naphthalene-based structures in polymers for electronic applications.

Design StrategyTarget PropertyPotential Application
Incorporate Naphthalene as a Pendant Group High Glass Transition Temperature, Host for Emissive DopantsOrganic Light-Emitting Diodes (OLEDs)
Synthesize a Conjugated Backbone with Naphthalene Units Tunable HOMO/LUMO Levels, High Charge Carrier MobilityOrganic Field-Effect Transistors (OFETs), Organic Photovoltaics (OPVs)
Introduce Donor-Acceptor Architecture Reduced Band Gap, Broad Absorption SpectrumPolymer Solar Cells, Photodetectors

Catalytic Transformations of 2 Ethenyl 3 Methylnaphthalene

Catalytic Oxidation Studies

The catalytic oxidation of 2-ethenyl-3-methylnaphthalene can be selectively targeted to the ethenyl group, the methyl group, or the aromatic ring system, leading to a range of oxygenated products such as ketones, aldehydes, carboxylic acids, or ring-opened anhydrides.

The ethenyl group can undergo selective oxidation to form a ketone, a reaction analogous to the Wacker-type oxidation. This transformation converts the 2-ethenyl group into a 2-acetyl group, yielding 2-acetyl-3-methylnaphthalene. Research on the oxidation of 2-vinylnaphthalene (B1218179) has demonstrated that iron complexes, such as hexadecafluorophthalocyanine–iron (FePcF₁₆), can effectively catalyze the conversion of the olefin into a ketone using oxygen as the oxidant. researchgate.net This type of reaction provides a direct route to aryl methyl ketones from vinylarene precursors. researchgate.net

Table 3: Catalytic Systems for Selective Oxidation of Ethenyl Groups

Catalyst SystemSubstrate ExampleOxidantPrimary Product
FePcF₁₆ / Triethylsilane2-VinylnaphthaleneO₂2-Acetylnaphthalene

The methyl group attached to the naphthalene (B1677914) ring is susceptible to catalytic oxidation, which can be controlled to yield either an aldehyde (2-ethenyl-3-naphthaldehyde) or a carboxylic acid (2-ethenyl-3-naphthoic acid).

The gas-solid phase catalytic oxidation of 2-methylnaphthalene (B46627) to 2-naphthaldehyde (B31174) is a green and efficient process. globethesis.com Vanadium-titanium-based catalysts (V₂O₅/TiO₂) are commonly used for this transformation. globethesis.com The selectivity towards the aldehyde is a key challenge, as over-oxidation can occur.

For the synthesis of the corresponding carboxylic acid, liquid-phase oxidation is often employed. A well-studied system for the oxidation of methylarenes to carboxylic acids uses a combination of cobalt, manganese, and bromine salts (Co-Mn-Br) as the catalyst. asianpubs.orgresearchgate.net This system has been shown to oxidize 2-methylnaphthalene to 2-naphthoic acid with yields up to 93%. asianpubs.org The presence of the benzylic C-H bonds in the methyl group makes it particularly reactive towards oxidation. openstax.orglibretexts.org

Table 4: Catalytic Systems for Selective Oxidation of Methyl Groups on Naphthalene

Catalyst SystemSubstrate ExampleConditionsPrimary ProductYield/Selectivity
V₂O₅/TiO₂2-MethylnaphthaleneGas Phase, ~350-400°C2-NaphthaldehydeHigh Selectivity
Co-Mn-Br2-MethylnaphthaleneLiquid Phase (Acetic Acid), 120°C, 0.6 MPa2-Naphthoic Acid93% Yield
Naphthalene DioxygenaseDimethylnaphthalenesBiocatalyticBenzylic Alcohols/Carboxylic AcidsHigh

Under more aggressive catalytic conditions, the aromatic naphthalene ring system itself can undergo oxidative cleavage. The most prominent industrial example of this type of reaction is the oxidation of naphthalene to phthalic anhydride. wikipedia.orglookchem.comresearchgate.netresearchgate.net This process is a cornerstone of the chemical industry for producing plasticizers and resins. wikipedia.org

The reaction is typically a gas-phase oxidation carried out at high temperatures (350-400°C) using a vanadium pentoxide (V₂O₅) catalyst, often supported on silica (B1680970) (SiO₂) or titania (TiO₂). lookchem.comgoogle.com Air is used as the oxidant. lookchem.com Applying these conditions to this compound would be expected to lead to the cleavage of one of the aromatic rings, resulting in a substituted phthalic anhydride, namely 3-ethenyl-4-methylphthalic anhydride, along with byproducts from further oxidation such as maleic anhydride, CO₂, and water. lookchem.com

Table 5: Catalytic System for Oxidative Cleavage of the Naphthalene Ring

Catalyst SystemSubstrate ExampleConditionsPrimary ProductSelectivity
V₂O₅/SiO₂ (with K₂SO₄ promoter)NaphthaleneGas Phase, Air, 350-400°CPhthalic Anhydride86-91%

Catalytic Functionalization and Derivatization

The catalytic functionalization and derivatization of this compound are of significant interest for the synthesis of more complex molecules. The presence of both a vinyl group and a substituted naphthalene ring system offers multiple sites for catalytic transformations. While specific research on the catalytic reactions of this compound is limited, its reactivity can be inferred from the extensive studies on related vinyl arenes and naphthalene derivatives.

Metal-Catalyzed Coupling Reactions

The vinyl group in this compound is a prime site for metal-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions such as the Heck, Suzuki, Stille, and Sonogashira couplings are particularly relevant. wikipedia.orgorganic-chemistry.orgwikipedia.orgorganic-chemistry.org

Heck Reaction: The Mizoroki-Heck reaction involves the coupling of an unsaturated halide with an alkene, catalyzed by a palladium complex. wikipedia.org In the context of this compound, it could react with aryl or vinyl halides (or triflates) to form substituted stilbene-like structures. The reaction typically proceeds via a Pd(0)/Pd(II) catalytic cycle, involving oxidative addition, migratory insertion, and β-hydride elimination. wikipedia.orgchem-station.com The regioselectivity of the addition to the vinyl group would be a key aspect to control.

Suzuki Coupling: The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. While this compound itself would not be a primary substrate, its derivatives, such as a borylated or halogenated version, could readily participate in Suzuki couplings. researchgate.netnih.govorganic-chemistry.org For instance, a borylated this compound could couple with various aryl, heteroaryl, or vinyl halides.

Stille Coupling: The Stille reaction couples an organotin compound with an sp2-hybridized organic halide or triflate, catalyzed by palladium. wikipedia.org Similar to the Suzuki coupling, a halogenated derivative of this compound could be coupled with a variety of organostannanes to introduce new alkyl, vinyl, or aryl groups.

Sonogashira Coupling: The Sonogashira coupling enables the formation of a C(sp)-C(sp2) bond between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper complexes. organic-chemistry.orgwikipedia.org A halogenated this compound could undergo Sonogashira coupling to yield an enyne structure, a valuable building block in organic synthesis.

A summary of potential palladium-catalyzed coupling reactions involving a hypothetical halo-derivative of this compound is presented below.

ReactionCoupling PartnerCatalyst SystemPotential Product
Heck Aryl/Vinyl HalidePd(0) catalyst, BaseSubstituted Diene
Suzuki Organoboron CompoundPd(0) catalyst, BaseAryl/Vinyl Substituted Derivative
Stille Organotin CompoundPd(0) catalystAryl/Vinyl/Alkyl Substituted Derivative
Sonogashira Terminal AlkynePd(0) catalyst, Cu(I) cocatalyst, BaseConjugated Enyne

Lewis Acid and Brønsted Acid Catalysis in Transformations

The ethenyl and methylnaphthalene moieties of the target compound are susceptible to transformations catalyzed by Lewis and Brønsted acids. These reactions typically involve the generation of carbocationic intermediates, which can then undergo a variety of subsequent reactions.

Lewis Acid Catalysis: Lewis acids can activate the vinyl group of this compound towards nucleophilic attack or induce rearrangements. For example, in the presence of a Lewis acid, the vinyl group can be activated to participate in Friedel-Crafts-type reactions with other aromatic compounds. Furthermore, Lewis acids can catalyze cycloaddition reactions. researchgate.net The choice of Lewis acid can significantly influence the reaction pathway, leading to different products. researchgate.net For instance, Lewis acids like In(OTf)3 or BF3·OEt2 have been shown to mediate the vinyl-transfer reaction of alkynes to N-alkylimines. nih.gov

Brønsted Acid Catalysis: Strong Brønsted acids can protonate the vinyl group of this compound, leading to the formation of a secondary benzylic carbocation. This intermediate can then be trapped by nucleophiles or undergo elimination to form an isomerized alkene. The stability of the carbocation, enhanced by the naphthalene ring, would facilitate such reactions. Brønsted acids are known to catalyze a range of reactions including additions, substitutions, and ring-forming reactions. rsc.org For instance, Brønsted acids can catalyze the hydration of the vinyl group to form an alcohol, or dimerization/oligomerization of the vinylarene. The specific outcome of Brønsted acid catalysis would depend on the reaction conditions, including the nature of the acid, the solvent, and the temperature. nih.gov

Heterogeneous and Homogeneous Catalysis Systems

Both heterogeneous and homogeneous catalysis systems can be employed for the transformation of this compound, offering distinct advantages in terms of selectivity, activity, and catalyst separation.

Heterogeneous Catalysis: Heterogeneous catalysts, where the catalyst is in a different phase from the reactants, are widely used in industrial processes due to their ease of separation and recyclability. researchgate.netlibretexts.org For this compound, heterogeneous catalysts would be particularly relevant for hydrogenation and oxidation reactions.

Hydrogenation: The selective hydrogenation of the vinyl group to an ethyl group without affecting the naphthalene ring can be achieved using supported metal catalysts such as palladium on carbon (Pd/C). mdpi.com This transformation would yield 2-ethyl-3-methylnaphthalene. Conversely, under more forcing conditions with catalysts like rhodium or ruthenium, the aromatic rings can also be hydrogenated. matthey.com The choice of catalyst, support, and reaction conditions (temperature, pressure) is crucial for controlling the selectivity.

Oxidation: The catalytic oxidation of naphthalenes has been studied for the production of valuable chemicals. researchgate.net Supported metal oxide catalysts, such as V2O5/TiO2, are used for the selective oxidation of the aromatic ring. For this compound, selective oxidation could potentially target the vinyl group to form an aldehyde, carboxylic acid, or epoxide, or it could lead to the oxidation of the naphthalene ring. For example, the oxidative decomposition of naphthalene has been investigated using various supported metal catalysts. researchgate.net

A table summarizing the products of naphthalene oxidation over different heterogeneous catalysts is provided below.

CatalystSupportMajor Products
1% Ptγ-Al2O3CO2
1% Pdγ-Al2O3CO2
1% Ruγ-Al2O3CO2
5% Coγ-Al2O3CO2

Data adapted from a study on the oxidative decomposition of naphthalene. researchgate.net

Homogeneous Catalysis: Homogeneous catalysts are in the same phase as the reactants, often leading to higher activity and selectivity under milder conditions.

Hydrogenation: Homogeneous catalysts, such as Wilkinson's catalyst (RhCl(PPh3)3), are highly effective for the selective hydrogenation of alkenes. nih.gov Such a catalyst could be used for the selective reduction of the vinyl group in this compound.

Oxidation: Homogeneous oxidation catalysts can offer high selectivity in the transformation of the vinyl group. For example, Wacker-type oxidation, typically catalyzed by a palladium salt, could convert the vinyl group into a methyl ketone. researchgate.net Other homogeneous catalysts could be employed for epoxidation or dihydroxylation of the vinyl group. Iron(III) TAML complexes in the presence of hydrogen peroxide have been shown to catalytically oxidize naphthalene in aqueous media. nih.gov

Formation Pathways of 2 Ethenyl 3 Methylnaphthalene in Complex Chemical Environments

The formation of substituted polycyclic aromatic hydrocarbons (PAHs), such as 2-ethenyl-3-methylnaphthalene, is a complex process occurring in diverse and extreme environments. From the cold, diffuse interstellar medium to the high-temperature, high-pressure regimes of combustion and the reactive chemistry of Earth's atmosphere, multiple pathways contribute to the synthesis and transformation of this specific aromatic compound. Understanding these mechanisms is crucial for fields ranging from astrophysics to environmental science.

Advanced Research on Derivatives and Analogues of 2 Ethenyl 3 Methylnaphthalene

Synthetic Strategies for Novel Structural Analogues with Modified Ethenyl and Methyl Naphthalene (B1677914) Cores

The synthesis of novel structural analogues of 2-ethenyl-3-methylnaphthalene involves the strategic modification of the naphthalene core and its ethenyl and methyl substituents. A variety of methods for the regioselective synthesis of polysubstituted naphthalenes have been developed, moving beyond traditional electrophilic aromatic substitutions which can be difficult to control. nih.govrsc.org

Modern synthetic approaches that could be adapted for the creation of diverse this compound analogues include:

Electrophilic Cyclization of Alkynes: A range of substituted naphthalenes can be prepared regioselectively under mild conditions through the 6-endo-dig electrophilic cyclization of arene-containing propargylic alcohols. nih.gov This method is versatile and accommodates various functional groups. nih.gov

Nitrogen-to-Carbon Transmutation of Isoquinolines: A one-step process involving the reaction of isoquinolines with a phosphonium (B103445) ylide allows for the precise replacement of a nitrogen atom with a CH unit, yielding substituted naphthalenes. nih.gov This strategy could be employed to generate naphthalenes with specific substitution patterns that can be further elaborated to introduce ethenyl and methyl groups. nih.gov

[4+2] Cycloaddition Reactions: The reaction of 2-pyrones with o-silylaryl triflates (aryne precursors) provides an efficient route to multisubstituted naphthalenes. rsc.org This method has been shown to be scalable and tolerates a wide range of functional groups on the 2-pyrone reactant. rsc.org

Synthesis of Vinylnaphthalenes: 2-Vinylnaphthalene (B1218179) can be synthesized through the dehydrogenation of 2-ethylnaphthalene (B165323) or by the dehydration of the corresponding carbinol. chemicalbook.comgoogle.com A process involving the selective hydrogenation of a mixture of 2-acetonaphthalene and 1-acetonaphthalene to form 2-methylnaphthyl carbinol, followed by dehydration, yields 2-vinylnaphthalene. google.com These methods could be adapted to substrates with additional methyl groups.

These synthetic methodologies offer a versatile toolkit for creating a library of this compound analogues with modifications to the aromatic core and the substituent groups, enabling systematic studies of their properties and reactivity.

Synthetic StrategyDescriptionPotential for Analogue Synthesis
Electrophilic Cyclization6-endo-dig cyclization of arene-containing propargylic alcohols. nih.govHigh, allows for regioselective synthesis of polysubstituted naphthalenes. nih.gov
N-to-C TransmutationOne-step conversion of isoquinolines to naphthalenes using a phosphonium ylide. nih.govHigh, enables precise introduction of a CH group and can be combined with C-H functionalization. nih.gov
[4+2] CycloadditionReaction of 2-pyrones with aryne precursors. rsc.orgHigh, efficient for creating multisubstituted naphthalenes with various functionalities. rsc.org
Vinylation StrategiesDehydrogenation of ethylnaphthalenes or dehydration of methylnaphthyl carbinols. chemicalbook.comgoogle.comDirect route to introduce the vinyl group onto a pre-functionalized naphthalene core.

Structure-Reactivity Correlations in Systematically Modified Naphthalene Derivatives

The chemical reactivity and biological activity of naphthalene derivatives are highly dependent on the nature and position of their substituents. Structure-activity relationship (SAR) studies on analogous systems provide valuable insights into how modifications to the this compound scaffold might influence its properties.

In the context of medicinal chemistry, novel 1,4,5,8-naphthalenetetracarboxylic diimide (NDI) derivatives have been synthesized and evaluated for their antiproliferative activity against various tumor cell lines. nih.gov These studies have revealed that the nature of the substituent on the aromatic rings and the length of the linker chain significantly impact the cytostatic and cytotoxic activities. nih.gov For instance, a derivative with a three-methylene unit linker and a 2,3,4-trimethoxy substituent on the aromatic rings displayed submicromolar antiproliferative activity. nih.gov

Similarly, in the development of allylamine (B125299) antimycotics based on a naphthalene scaffold, the antifungal potency was found to be strongly dependent on the bulkiness of the substituent on the naphthalene ring. nih.gov Generally, only hydrogen or fluorine are well-tolerated at most positions, while larger substituents are permissible at the 5-position. nih.gov The introduction of fluorine at specific positions can enhance activity against certain fungal strains. nih.gov

These findings suggest that systematic modifications to the this compound structure, such as altering the electronic properties of the naphthalene core through the introduction of electron-donating or electron-withdrawing groups, or changing the steric environment around the ethenyl and methyl groups, would likely lead to significant changes in reactivity and biological activity.

Naphthalene Analogue ClassKey Structural ModificationsImpact on Activity
Naphthalene DiimidesSubstituents on aromatic rings, linker chain length. nih.govSignificant influence on antiproliferative activity. nih.gov
Allylamine AntimycoticsSubstituent type and position on the naphthalene ring. nih.govPotency is strongly dependent on substituent bulkiness. nih.gov
Naphthalene-1,4-dionesIntroduction of various functional groups to the quinone scaffold. rsc.orgModifications can enhance cancer cell-specific cytotoxicity. rsc.org

Mechanistic Insights Derived from Studies of Analogous Systems

Mechanistic studies on the formation and reactions of naphthalene and its derivatives provide a foundation for understanding the potential reaction pathways of this compound. The formation of naphthalene and its derivatives in various environments, from the interstellar medium to combustion flames, is a subject of intense research. uoa.grosti.gov

One key mechanism for the formation of substituted naphthalenes is the reaction of phenyl-type radicals with vinylacetylene. uoa.grosti.govresearchgate.net For example, the reaction of the meta-tolyl radical with vinylacetylene has been shown to lead to the formation of methylnaphthalene isomers under single-collision conditions. researchgate.net This suggests that radical-mediated pathways could be relevant in both the synthesis and degradation of this compound.

The atmospheric oxidation of naphthalene is primarily initiated by reaction with hydroxyl radicals (OH•). acs.org The mechanism involves the addition of the OH• radical to the naphthalene ring to form a benzocyclohexadienyl radical, which can then undergo further transformations. acs.org Theoretical studies have shown that the regioselectivity of the OH• addition is temperature and pressure-dependent. acs.org At lower temperatures, the formation of 1-naphthol (B170400) is favored. acs.org The presence of ethenyl and methyl substituents on the naphthalene ring would be expected to influence the site of OH• attack and the subsequent reaction pathways.

Furthermore, mechanistic studies on the synthesis of substituted naphthalenes from isoquinolines have revealed a pathway involving ring-opening to form a triene intermediate, followed by 6π-electrocyclization and elimination to afford the naphthalene product. nih.gov

Reaction TypeKey Mechanistic StepsRelevance to this compound
Naphthalene FormationReaction of phenyl-type radicals with vinylacetylene. uoa.grresearchgate.netProvides insight into potential formation pathways in high-temperature environments.
Atmospheric OxidationAddition of OH• radical to the naphthalene ring. acs.orgacs.orgHelps predict the atmospheric fate and degradation products of the compound.
Synthesis from IsoquinolinesRing-opening, 6π-electrocyclization, and elimination. nih.govOffers a potential synthetic route with a well-defined mechanism.

Rational Design Principles for Tailored Chemical Reactivity and Electronic Properties

The rational design of naphthalene-based compounds for specific applications often involves tuning their electronic and steric properties through chemical modification. Naphthalene diimides (NDIs) are a prominent class of compounds where rational design has been extensively applied. acs.org NDIs are electron-deficient aromatic compounds that have found use in a variety of applications, from biomedicine to electronics. acs.org

The properties of NDIs can be modulated by introducing functional groups at the imide positions or directly onto the naphthalene core. acs.org Core substitution, for example, with amino, sulfur, or oxygen functionalities, can significantly alter the photophysical properties of the resulting NDI analogues. acs.org The understanding of these structure-property relationships is crucial for the rational design of novel donor-acceptor organic semiconductors. rsc.org

In the context of DNA-interactive agents, naphthalene diimide linked bis-naphthalimides have been rationally designed and synthesized. nih.gov In silico docking studies are often employed to predict the binding modes of these molecules with DNA, guiding the design of compounds with enhanced affinity and selectivity. nih.govacs.org

For this compound analogues, rational design principles could be applied to tailor their properties for specific applications. For example:

Tuning Electronic Properties: The introduction of electron-donating or electron-withdrawing groups onto the naphthalene core could be used to modulate the electron density of the ethenyl group, thereby influencing its reactivity in polymerization or cycloaddition reactions.

Controlling Steric Hindrance: Modifying the size of the substituents on the naphthalene ring could be used to control the approach of reactants to the ethenyl group, potentially leading to stereoselective reactions.

Enhancing Photophysical Properties: The strategic placement of functional groups could be used to create fluorescent analogues of this compound for use as molecular probes or in materials science.

The dearomative hydroboration of substituted naphthalenes using visible-light photocatalysis is another area where rational design is important. acs.orgacs.org The efficiency of this reaction is influenced by the electronic nature of the substituents on the naphthalene ring. acs.orgacs.org

Design PrincipleApplication AreaExample
Tuning Electronic PropertiesOrganic ElectronicsCore-substitution of naphthalene diimides to alter photophysical properties. acs.org
Modulating Intermolecular InteractionsDNA BindingDesign of NDI derivatives with specific side chains to enhance G-quadruplex affinity. acs.org
Controlling ReactivityOrganic SynthesisPhotocatalytic hydroboration of naphthalenes with electronically diverse substituents. acs.orgacs.org

Research Implications and Future Directions in 2 Ethenyl 3 Methylnaphthalene Chemistry

Contribution to Fundamental Understanding of Organic Reaction Mechanisms

The unique arrangement of an electron-donating methyl group and a polymerizable ethenyl group on the naphthalene (B1677914) scaffold makes 2-ethenyl-3-methylnaphthalene an excellent substrate for studying the subtleties of organic reaction mechanisms.

Electrophilic Aromatic Substitution: The naphthalene ring is more reactive than benzene (B151609) in electrophilic aromatic substitution reactions. The positions of the methyl and ethenyl groups in this compound would collaboratively direct incoming electrophiles, providing a rich platform for investigating regioselectivity. Studies on the isomerization of methylnaphthalenes, for instance, demonstrate the propensity for substituent migration under acidic conditions, a key mechanistic insight into the stability of carbocation intermediates. bcrec.idresearchgate.net Research into this molecule could clarify how an adjacent vinyl group influences the kinetics and thermodynamics of such rearrangements.

Oxidation and Addition Reactions: The ethenyl group is susceptible to a variety of reactions, including oxidation, hydrogenation, and electrophilic addition. The atmospheric oxidation of the closely related 2-methylnaphthalene (B46627) has been studied computationally, revealing complex pathways involving OH radical addition and subsequent ring-opening. The presence of an ethenyl group would introduce a competing reaction site, allowing for detailed mechanistic studies on selective oxidation of either the vinyl group or the aromatic system.

Pericyclic Reactions: The vinylnaphthalene structure is a classic diene/dienophile component. Mechanistic investigations could explore its participation in Diels-Alder reactions, providing fundamental data on how the methyl substituent affects the stereochemistry and reaction rates of cycloadditions. rsc.org

Carbene Chemistry: The thermal and photochemical decomposition of certain precursors can lead to the formation of biradicals that rearrange to form 1- and 2-vinylnaphthalene (B1218179). ethernet.edu.et Studying the synthesis of this compound through similar pathways could provide deeper insights into the complex fragmentation and rearrangement mechanisms of carbene intermediates. ethernet.edu.et

Advancements in Precision Synthetic Methodologies for Complex Aromatic Molecules

The targeted synthesis of polysubstituted naphthalenes like this compound is a significant challenge that drives the development of more precise and efficient synthetic methods. rsc.org

Multi-Step Synthesis Design: A plausible retrosynthetic analysis for this compound would likely involve a multi-step sequence starting from a simpler, commercially available naphthalene derivative. Key transformations could include:

Friedel-Crafts Acylation/Alkylation: To introduce the methyl and acetyl groups at specific positions. The regioselectivity of these reactions on a substituted naphthalene core is a classic challenge requiring careful selection of catalysts and conditions.

Wittig Reaction or Grignard Addition: To convert an acetyl group (COCH₃) into the desired ethenyl group (-CH=CH₂).

Isomerization Control: Methods to control or separate isomers are crucial. For example, processes have been developed to isomerize 1-methylnaphthalene (B46632) to the more commercially desirable 2-methylnaphthalene using zeolite catalysts, highlighting the advanced methodologies available for manipulating naphthalene substitution patterns. bcrec.idresearchgate.net

Modern Coupling and Cycloaddition Strategies: More advanced approaches could utilize modern cross-coupling reactions (e.g., Suzuki, Stille) to build the substituted naphthalene skeleton with high precision. Furthermore, cycloaddition reactions involving aryne intermediates and substituted 2-pyrones have emerged as a powerful method for creating highly functionalized naphthalenes in a single step. rsc.org Applying such a strategy could offer a more convergent and efficient route to this compound and its analogues.

Synergies between Experimental and Computational Organic Chemistry

The study of complex aromatic molecules is an area where the collaboration between experimental synthesis and computational modeling is particularly fruitful. Predicting the properties and reactivity of this compound would heavily rely on this synergy.

Predicting Reactivity and Spectra: Quantum chemical calculations, particularly Density Functional Theory (DFT), can predict molecular geometries, electronic properties (such as HOMO-LUMO gaps), and spectroscopic signatures (NMR, IR) for molecules like this compound. iau.irresearchgate.net These predictions are invaluable for guiding synthetic efforts and for interpreting experimental data. For instance, computational studies on substituted naphthalenes have been used to investigate their stability and electronic properties, providing a theoretical framework to understand substituent effects. iau.ir

Elucidating Reaction Mechanisms: Computational chemistry is essential for mapping the potential energy surfaces of complex reactions. It allows researchers to calculate the structures and energies of transition states and intermediates, which are often too transient to be observed experimentally. rsc.org This approach has been used to detail reaction pathways for the synthesis of multisubstituted naphthalenes via aryne cycloadditions, providing insights that would be difficult to obtain from experiments alone. rsc.org

Validating Theoretical Models: Experimental results, in turn, provide the crucial data needed to validate and refine computational models. The synthesis of the target molecule and the characterization of its properties and reaction outcomes serve as the ground truth against which theoretical predictions are measured.

The following table illustrates the complementary data obtained from experimental and computational approaches:

Parameter Experimental Methods Computational Methods (e.g., DFT)
Molecular Structure X-ray Crystallography, NMR SpectroscopyGeometry Optimization (Bond lengths, angles)
Electronic Properties Cyclic Voltammetry, UV-Vis SpectroscopyHOMO/LUMO Energies, Electron Density Maps
Reaction Outcomes Product Isolation, Yield DeterminationCalculation of Reaction Enthalpies (ΔH)
Reaction Mechanisms Kinetic Studies, Isotope LabelingTransition State Searching, Activation Energies (Ea)
Spectroscopic Data NMR, IR, Raman SpectroscopyPrediction of Chemical Shifts and Vibrational Frequencies

Emerging Research Avenues in Advanced Polymer and Material Science Design Based on Substituted Naphthalenes

Substituted naphthalenes are critical building blocks for a new generation of advanced materials, and the dual functionality of this compound makes it a particularly promising monomer. lifechemicals.com

Advanced Polymers: The ethenyl (vinyl) group allows the molecule to act as a monomer in polymerization reactions. researchgate.netnih.gov The resulting polymer, poly(this compound), would have the rigid, planar naphthalene units as pendant groups. These groups can enhance the thermal stability and modify the optical properties of the polymer. Compared to unsubstituted poly(vinylnaphthalene), the methyl group would likely increase solubility in organic solvents and alter the polymer's glass transition temperature (Tg). Coordination polymerization of vinylnaphthalenes using rare-earth metal catalysts has been shown to produce polymers with high syndiotacticity, leading to materials with well-defined microstructures and properties. nih.gov

Organic Electronics: Naphthalene-based molecules, particularly naphthalene diimides (NDIs), are widely used as n-type semiconductors in organic electronics. acs.orgthieme-connect.comgatech.edu The naphthalene core of this compound could be incorporated into conjugated polymers for applications in Organic Field-Effect Transistors (OFETs), Organic Photovoltaics (OPVs), and Organic Light-Emitting Diodes (OLEDs). gatech.edu The substituents would allow for fine-tuning of the material's electronic energy levels and charge transport characteristics. gatech.edu

High-Performance Materials: The bulky, aromatic nature of the naphthalene unit can be exploited to create polymers with high refractive indices for optical applications or low dielectric constants for microelectronics. The ability to create functional polymers from monomers like this compound is key to designing materials with tunable properties for specific, high-tech applications.

The table below summarizes potential applications for polymers derived from this monomer:

Polymer Type Key Feature from Monomer Potential Application Area
Homopolymer Rigid naphthalene side chains, enhanced thermal stability.High-performance engineering plastics, dielectric layers.
Copolymers Tunable electronic properties via co-monomer selection.Active layers in OFETs and OPVs.
Functional Polymers Naphthalene core offers sites for further functionalization.Chemical sensors, stimuli-responsive materials.

Q & A

Basic Research Questions

Q. What are the standardized methodologies for assessing the toxicological profile of 2-ethenyl-3-methylnaphthalene in experimental models?

  • Methodological Answer : Follow the 8-step systematic review framework outlined in toxicological profiles for related methylnaphthalenes :

  • Step 1 : Define inclusion criteria (e.g., species, exposure routes, health outcomes like respiratory or hepatic effects) using standardized tables (Table B-1) .
  • Step 2 : Conduct literature searches in peer-reviewed databases (e.g., PubMed, TOXLINE) without date/language restrictions, prioritizing studies with robust exposure characterization .
  • Steps 3–8 : Extract data, assess risk of bias (via questionnaires in Tables C-6/C-7), rate confidence levels (High/Moderate/Low), and integrate evidence to derive hazard conclusions .

Q. How are exposure routes (inhalation, oral, dermal) experimentally validated for this compound?

  • Methodological Answer : Use laboratory animal models (e.g., rodents) under controlled conditions:

  • Inhalation : Employ vaporization chambers with real-time monitoring of airborne concentrations .
  • Oral/Dermal : Administer via gavage or dermal patches, ensuring dose consistency via HPLC validation .
  • Include parenteral studies as supporting data for pharmacokinetic modeling .

Advanced Research Questions

Q. How can conflicting data on metabolite stability (e.g., naphthoquinones) from in vitro vs. in vivo studies be resolved?

  • Methodological Answer : Apply tiered confidence ratings (High/Very Low) based on risk of bias assessments:

  • High Confidence : Studies with blinded protocols, complete outcome reporting, and validated exposure metrics (Table C-7) .
  • Low Confidence : Studies with unverified dosing or attrition bias. Cross-validate using mass spectrometry to quantify adducts (e.g., hemoglobin adducts of naphthalene oxide) .
  • Integrate mechanistic data (e.g., redox cycling of 1,2-naphthoquinone) to explain interspecies metabolic differences .

Q. What experimental designs minimize bias when evaluating this compound’s genotoxicity in epidemiological studies?

  • Methodological Answer :

  • Cohort Studies : Use prospective designs with individual-level exposure biomarkers (e.g., urinary 1-/2-methylnaphthalene metabolites) .
  • Case-Control Studies : Match controls by age, occupation, and smoking status to reduce confounding. Prioritize studies with IARC-grade hazard identification .
  • Bias Mitigation : Implement blinding during outcome assessment and use sensitivity analyses for missing data .

Q. How can in silico models optimize synthetic pathways for this compound derivatives?

  • Methodological Answer :

  • Retrosynthetic Analysis : Use tools like Synthia™ to identify feasible routes (e.g., Heck coupling for ethenyl group introduction) .
  • Reaction Validation : Optimize MEM-Cl-mediated methoxylation (as in naphthacene synthesis) under inert conditions, monitoring yields via GC-MS .
  • Thermodynamic Data : Reference NIST Chemistry WebBook for enthalpy/entropy values of intermediates (e.g., 2,3-dimethylnaphthalene phase changes) .

Data Integration and Reporting

Q. What frameworks are recommended for reconciling mechanistic data (e.g., oxidative stress) with apical endpoints (e.g., hepatotoxicity)?

  • Methodological Answer :

  • Adverse Outcome Pathways (AOPs) : Link molecular initiating events (e.g., CYP450-mediated epoxidation) to organ-level effects via OECD AOP Wiki.
  • Weight-of-Evidence : Use the ATSDR’s 4-step integration process (Section C.8) to harmonize in vitro, in vivo, and epidemiological data .
  • Uncertainty Quantification : Apply Bayesian meta-analysis to estimate confidence intervals for hazard thresholds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.